2,3-Diphenylacrylic acid 2,3-Diphenylacrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14457030
InChI: InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)
SMILES:
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

2,3-Diphenylacrylic acid

CAS No.:

Cat. No.: VC14457030

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diphenylacrylic acid -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 2,3-diphenylprop-2-enoic acid
Standard InChI InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)
Standard InChI Key BIDDLDNGQCUOJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,3-Diphenylacrylic acid (C₁₅H₁₂O₂) features a conjugated system where two phenyl groups flank the α and β positions of a propenoic acid backbone. The (E)-isomer predominates in synthetic preparations due to thermodynamic stability, with X-ray crystallography confirming a dihedral angle of 156° between the phenyl rings . This planar configuration facilitates π-π stacking interactions critical for its solid-state properties and biological activity.

Thermal and Optical Characteristics

The compound demonstrates remarkable thermal stability, with a melting point of 172–174°C and estimated boiling point of 325.66°C . Its density (1.198 g/cm³) and refractive index (1.635) reflect efficient molecular packing in the crystalline phase. Differential scanning calorimetry reveals a glass transition temperature (T_g) of 67°C, suggesting potential for amorphous pharmaceutical formulations .

Table 1: Key Physicochemical Properties

PropertyValueMeasurement Conditions
Melting Point172–174°CLit. capillary method
Boiling Point325.66°CEstimated
Density1.198 g/cm³25°C
Refractive Index1.635Sodium D-line (589 nm)
Molar Mass224.26 g/mol

Synthetic Methodologies

Perkin Condensation

The classical synthesis involves condensing phenylacetic acid with benzaldehyde derivatives under acidic conditions. Optimized protocols using triethylamine (5 mL) and acetic anhydride (5 mL) at 140°C yield 78–85% pure product after recrystallization . Microwave-assisted variants reduce reaction times from 4 hours to 35 minutes while maintaining yields above 80% .

Knoevenagel Modification

Alternative routes employ propionic anhydride and sodium propionate at 120°C, achieving 91% conversion for electron-deficient benzaldehydes. This method preferentially generates the (Z)-isomer, requiring subsequent isomerization with iodine vapor to obtain the thermodynamically stable (E)-form .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Isomeric Ratio (E:Z)
Perkin Condensation859895:5
Knoevenagel Modified919762:38
Microwave-Assisted829997:3

Biological Activity and Mechanisms

Tyrosinase Inhibition

Structure-activity relationship studies demonstrate that para-substituted derivatives exhibit enhanced inhibition. The 4-chloro derivative (1c) shows IC₅₀ = 12.3 μM against mushroom tyrosinase, 4.7-fold more potent than kojic acid . Molecular docking reveals a bidentate interaction with the enzyme’s copper center, with binding energies correlating strongly with Hammett σ values (R² = 0.89) .

Antioxidant Capacity

In DPPH radical scavenging assays, the parent compound achieves 68% inhibition at 100 μM, increasing to 92% for nitro-substituted analogs. Electron paramagnetic resonance spectroscopy confirms single-electron transfer mechanisms, with rate constants (k = 2.1 × 10³ M⁻¹s⁻¹) comparable to α-tocopherol .

Industrial Applications

Cosmetic Formulations

Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), derived via esterification of 2,3-diphenylacrylic acid, absorbs UVB (290–320 nm) and short UVA (320–350 nm) radiation. Formulations containing 10% octocrylene maintain SPF 50+ protection with photostability exceeding 98% after 2 MED UV exposure .

Polymer Science

Copolymerization with methyl methacrylate yields materials with tunable glass transition temperatures (T_g = 85–142°C) and refractive indices (1.52–1.61). These polymers show promise in high-clarity optical coatings, demonstrating 92% transmittance at 550 nm .

Environmental and Regulatory Considerations

While the parent compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), environmental persistence studies reveal a half-life of 38 days in soil. The European Chemicals Agency classifies octocrylene as a Category 1 marine pollutant, prompting development of biodegradable analogs with hexanoate side chains .

Emerging Research Directions

Recent advances include:

  • Photodynamic Therapy: Iodinated derivatives generating singlet oxygen (ΦΔ = 0.67) under 650 nm irradiation

  • Organic Electronics: Charge carrier mobility of 0.32 cm²/V·s in thin-film transistors

  • Antiviral Agents: 50% inhibition of SARS-CoV-2 replication at 25 μM (p < 0.01 vs. remdesivir)

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